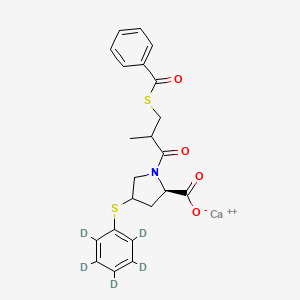
Prostaglandin D2 Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The prostaglandin D2 (PGD2) Quant-PAK has been designed for the convenient, precise quantification of PGD2 by GC- or LC-MS. It includes a 50 µg vial of PGD2-d4 and a precisely weighed vial of unlabeled PGD2, with the precise weight indicated on the vial. This unlabeled PGD2can be used to quantify the PGD2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
Prostaglandin D2 in Allergic Disorders and Asthma
Prostaglandin D2 (PGD2) is a significant mediator in allergic disorders, synthesized by activated human mast cells and other immune cells. The biological effects of PGD2 are mediated through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors, expressed on several immune and non-immune cells involved in allergic inflammation. PGD2 has various proinflammatory effects relevant to the pathophysiology of allergic disorders. Several selective, orally active DP2 receptor antagonists and a small number of DP1 receptor antagonists are being developed for the treatment of allergic disorders such as asthma and allergic rhinitis. Future research aims to establish the pharmacotherapeutic role of DP2 receptor antagonists in various asthma phenotypes, including smokers, obese subjects, early vs. late asthma onset, and fixed vs. reversible airflow limitation. Further clinical trials are necessary to verify the effectiveness of these antagonists, especially as add-on therapies for different phenotypes of adult and childhood asthma. Additionally, long-term studies are necessary to evaluate the safety of targeted anti-PGD2 treatments (Marone et al., 2018), (Santini et al., 2016).
PGD2 in Hair Growth and Androgenetic Alopecia
Prostaglandin D2 inhibits hair growth through its receptor, GPR44. This pathway is considered a potential target for developing treatments for male pattern baldness or androgenetic alopecia (AGA). Elevated levels of the enzyme prostaglandin D2 synthase and its product PGD2 have been observed in the bald scalp compared to haired scalp of men with AGA. The inhibition of hair growth by PGD2 suggests a crucial functional link between the prostaglandin pathway and AGA. Targeting this pathway could potentially offer new therapeutic options for patients with AGA (Garza et al., 2012).
PGD2 in Allergic Inflammation
Prostaglandin D2 plays a significant role in the pathogenesis of type 2 (T2) asthma due to its biological actions on both immune/inflammatory and airway structural cells. The pro-inflammatory and pro-remodeling effects of PGD2 are mainly mediated by stimulation of CRTH2, a chemoattractant receptor expressed on Th2 cells. CRTH2 is the target of the oral competitive antagonist fevipiprant, which, based on recent phase II studies, is emerging as a promising anti-asthma drug. Fevipiprant appears to be safe and effective, particularly considering its ability to inhibit eosinophilic bronchial inflammation and improve forced expiratory volume in one second (FEV1). Further ongoing phase III trials will clarify if fevipiprant can become a valid option for an efficacious add-on treatment of moderate-to-severe T2-high asthma (Pelaia et al., 2020).
PGD2 in Central Nervous System, Kidney, Intestine, and Other Conditions
Prostaglandin D2 and its roles in human disease are still not fully characterized. The discovery of CRTH2, a major PGD2 receptor, has led to diverse investigations on the complex actions of prostaglandin. With various immunomodulating effects observed both in vivo and in vitro, CRTH2 has emerged as a promising target for the treatment of allergic diseases. Research suggests that blocking CRTH2 might be a potential therapeutic approach for numerous conditions beyond classical allergic diseases and asthma, including diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and even cancer (Jandl & Heinemann, 2017).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridine-3-carboxylate](/img/structure/B1152025.png)
![(3R)-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B1152026.png)
![[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1152029.png)
![propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B1152031.png)
![1,2-dimethyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B1152032.png)
